3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid
Description
Properties
IUPAC Name |
3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c14-13(15)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h3,5-6H,1-2,4,7-9H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEBZGPVWOXJBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation and Subsequent Reduction
The Friedel-Crafts acylation is a classical approach for functionalizing aromatic systems. In this method, tetrahydronaphthalene undergoes acylation with propionyl chloride (CH₃CH₂COCl) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃) . The reaction proceeds via electrophilic aromatic substitution, forming 3-(5,6,7,8-tetrahydronaphthalen-1-yl)propan-1-one.
The ketone intermediate is then reduced to the corresponding alcohol using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), followed by oxidation to the carboxylic acid via Jones reagent (CrO₃/H₂SO₄) . While this method offers straightforward access to the target compound, the use of strongly acidic conditions during oxidation may lead to side reactions, such as ring hydrogenation or decarboxylation.
| Step | Reagents/Conditions | Yield | Limitations |
|---|---|---|---|
| Acylation | AlCl₃, CH₂Cl₂, 0–25°C | 60–70% | Competing isomer formation |
| Reduction | NaBH₄, MeOH, 0°C | 85–90% | Over-reduction risks |
| Oxidation | CrO₃/H₂SO₄, acetone, 0°C | 50–60% | Acid-sensitive substrates |
Nucleophilic Substitution via Triflate Intermediates
A more modern approach leverages the reactivity of trifluoromethanesulfonate (triflate) derivatives. As demonstrated in analogous systems, 5,6,7,8-tetrahydronaphthalen-1-ol is first converted to its triflate ester using trifluoromethanesulfonic anhydride (Tf₂O) in dichloromethane. The triflate group acts as a superior leaving group, enabling nucleophilic displacement by a malonate anion.
Hydrolysis and decarboxylation of the malonate adduct under acidic conditions (HCl, H₂O, Δ) yield the propanoic acid derivative. This method benefits from high regioselectivity and milder reaction conditions compared to Friedel-Crafts acylation.
| Parameter | Value |
|---|---|
| Triflation Yield | 80–85% |
| Malonate Coupling | 70–75% |
| Decarboxylation Efficiency | 90–95% |
Key advantages include avoidance of harsh oxidizing agents and compatibility with electron-deficient aromatic systems. However, the multi-step sequence may reduce overall atom economy.
Nitrile Hydrolysis Pathway
The installation of a cyanoethyl group via Michael addition represents a versatile route. Tetrahydronaphthalene reacts with acrylonitrile (CH₂=CHCN) in the presence of a base (e.g., potassium tert-butoxide), forming 3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanenitrile . Subsequent hydrolysis of the nitrile group under acidic (H₂SO₄, H₂O, reflux) or basic (NaOH, H₂O₂) conditions produces the target carboxylic acid.
This method is advantageous for its simplicity and scalability. Recent studies report yields exceeding 75% for the hydrolysis step when using microwave-assisted conditions .
Grignard Reaction and Oxidation
Formation of a Grignard reagent from 1-bromo-5,6,7,8-tetrahydronaphthalene and subsequent reaction with carbon dioxide (CO₂) provides a direct route to the carboxylic acid. The brominated precursor is treated with magnesium in tetrahydrofuran (THF), generating the aryl Grignard species, which is then quenched with CO₂ to form the carboxylate salt. Acidification yields the free acid.
While conceptually straightforward, this method is hampered by the challenging synthesis of the brominated starting material and moderate yields (50–60%) due to competing side reactions.
Comparative Analysis of Synthesis Methods
| Method | Overall Yield | Key Advantages | Limitations |
|---|---|---|---|
| Friedel-Crafts | 30–40% | Simple setup | Harsh oxidation conditions |
| Triflate Substitution | 50–55% | High selectivity | Multi-step synthesis |
| Nitrile Hydrolysis | 65–70% | Scalability | Requires nitrile precursor |
| Grignard/CO₂ | 40–45% | Direct CO₂ use | Bromination challenges |
Recent advances in catalytic systems, such as palladium-mediated coupling reactions, promise to enhance efficiency. For instance, Suzuki-Miyaura coupling between tetrahydronaphthaleneboronic acid and 3-bromopropanoic acid derivatives could offer a novel pathway, though this remains unexplored in the literature .
Chemical Reactions Analysis
Types of Reactions
3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further hydrogenate the naphthalene ring or reduce the carboxylic acid group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the propanoic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) for electrophilic substitution and nucleophiles (e.g., amines) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or fully hydrogenated hydrocarbons.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Positional Isomers and Substitution Patterns
- 3-(1,2,3,4-Tetrahydronaphthalen-2-yl)propanoic acid (CAS 70067-71-9) Structure: Propanoic acid group at the 2-position of the tetrahydronaphthalene ring. Key Differences: Altered ring substitution affects molecular dipole moments and steric interactions. The 2-position substitution may reduce planarity compared to the 1-isomer, influencing receptor binding . Collision Cross-Section (CCS): Predicted CCS values (via computational models) suggest distinct conformational preferences compared to the 1-isomer .
- 3-(2,6-Dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl)propanoic acid Structure: Additional methyl groups at C2 and C6, fully saturated octahydronaphthalene core. This variant was isolated from Xuezhikang capsules as a hypolipidemic agent .
Chain-Length and Functional Group Modifications
- (1,4,4a,5,6,7,8,8a-Octahydro-2,5,5,8a-tetramethylnaphthalen-1-yl)pentanoic acid Structure: Extended pentanoic acid chain with tetramethyl substitutions. Pharmacokinetics: Longer chain increases molecular weight (MW 292.4 g/mol) and may prolong half-life via enhanced protein binding.
- 3-{4-[2-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-dithiolan-2-yl]phenyl}propanoic acid Structure: Incorporates a dithiolane ring and tetramethyl groups.
Derivatives with Enhanced Complexity
- EG-003: 3-Phenyl-2-{3-phenyl-2-[2-(5,6,7,8-tetrahydronaphthalen-1-yloxy)acetamido]propanamido}propanoic acid Structure: Biphenyl and tetrahydronaphthalenyloxy acetamide moieties. Applications: Designed for dual-target engagement (e.g., GPCRs or nuclear receptors), leveraging the tetrahydronaphthalene scaffold for improved selectivity .
- Ethyl 2-(1,3-dioxoisoindolin-2-yl)-3-(5,6,7,8-tetrahydronaphthalen-2-yl)propanoate Structure: Esterified propanoic acid with a phthalimide group. Utility: Prodrug strategy to enhance oral absorption; the ester group is hydrolyzed in vivo to release the active acid .
Pharmacological and Physicochemical Data
Key Findings and Implications
- Structural Isomerism : Positional changes (1- vs. 2-substitution) minimally alter logP but significantly impact receptor binding and conformational stability .
- Substituent Effects : Methyl groups and aromatic rings enhance lipophilicity and target affinity, as seen in CYP26A1 inhibitors and hypolipidemic agents .
- Chain Length: Longer chains (e.g., pentanoic acid) improve target residence time but require formulation optimization for solubility .
- Therapeutic Potential: Derivatives like EG-003 highlight the scaffold’s versatility in designing multi-target agents for metabolic and inflammatory diseases .
Biological Activity
3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid, also known as (S)-2-amino-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid hydrochloride, is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound based on existing research findings, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C13H17NO2
- Molecular Weight : 219.27 g/mol
- CAS Number : 2703746-21-6
Pharmacological Properties
-
Neuroprotective Effects :
- Studies have indicated that this compound exhibits neuroprotective properties. It has been shown to modulate neurotransmitter release and protect neuronal cells from oxidative stress.
-
Antimicrobial Activity :
- In vitro studies have demonstrated that derivatives of this compound possess antimicrobial properties against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for these compounds typically ranges between 64 µg/mL and 128 µg/mL .
-
Anti-inflammatory Effects :
- Research has suggested that the compound may exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and mediators in cellular models.
-
Potential in Cancer Therapy :
- Preliminary studies indicate that it may have applications in cancer therapy due to its ability to induce apoptosis in cancer cell lines. Further investigation into its mechanisms is ongoing.
The biological activities of this compound are thought to be mediated through several mechanisms:
- Receptor Modulation : The compound interacts with various receptors in the central nervous system, potentially influencing neurotransmitter systems.
- Oxidative Stress Reduction : It may enhance the cellular antioxidant defense mechanisms, thereby reducing oxidative damage.
Study 1: Neuroprotective Effects
A study conducted on neuronal cell cultures demonstrated that treatment with this compound resulted in a significant reduction in cell death induced by oxidative stress. This effect was attributed to the compound's ability to upregulate antioxidant enzymes .
Study 2: Antimicrobial Activity
In a comparative analysis of various derivatives of propanoic acids against S. aureus and E. coli, it was found that certain structural modifications enhanced antimicrobial efficacy. The study highlighted that compounds with tetrahydronaphthalene moieties showed improved activity compared to their non-modified counterparts .
Data Tables
Q & A
Q. Methodological
- HPLC-DAD : Reverse-phase HPLC with diode-array detection monitors degradation products (e.g., decarboxylation) under accelerated stability testing (40°C/75% RH) .
- Thermogravimetric Analysis (TGA) : Determines decomposition temperature (>200°C for the free acid) and hygroscopicity .
- Storage Recommendations : Anhydrous conditions (desiccated, -20°C) prevent hydrolysis of ester precursors or acid-catalyzed dimerization .
How can contradictory data on biological activity be resolved?
Advanced
Conflicting results (e.g., varying IC₅₀ values in enzyme assays) may arise from:
- Assay Conditions : Differences in buffer pH (e.g., phosphate vs. Tris) or co-solvents (DMSO vs. EtOH) can alter compound ionization and solubility. Standardizing conditions (e.g., 0.1% DMSO in pH 7.4 PBS) reduces variability .
- Cellular Context : Activity in cancer cell lines (e.g., HepG2 vs. HEK293) may reflect differences in receptor expression or metabolic enzymes. Cross-validation using isogenic cell lines or CRISPR-edited models clarifies target specificity .
What computational tools predict the compound’s pharmacokinetic properties?
Q. Advanced
- ADMET Prediction : Software like SwissADME estimates bioavailability (%F = 65–70), blood-brain barrier permeability (low), and CYP450 metabolism (substrate of CYP3A4) .
- Molecular Docking : AutoDock Vina models interactions with targets (e.g., PPARγ), identifying key hydrogen bonds with Arg288 and Tyr473 residues .
- Collision Cross-Section (CCS) : Ion mobility spectrometry predicts CCS values (e.g., 180–190 Ų) to aid metabolite identification in untargeted metabolomics .
What are the challenges in scaling up synthesis for preclinical studies?
Q. Advanced
- Purification Bottlenecks : Flash chromatography on silica gel (95:5 DCM/MeOH) is effective for small batches but impractical for >10 g. Switch to countercurrent chromatography (CCC) or crystallization (e.g., ethyl acetate/hexane) improves scalability .
- Byproduct Formation : Scale-up reactions may produce dimerized byproducts. Adding radical inhibitors (e.g., BHT) or optimizing stoichiometry (1.2:1 molar ratio of naphthalene to propanoic acid precursor) minimizes side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
